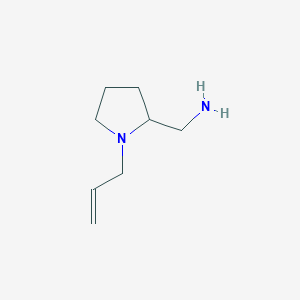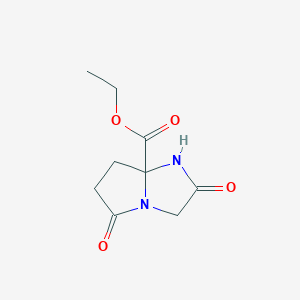
Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate, also known as ETPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. ETPI is a heterocyclic compound that contains a pyrroloimidazole ring system and has been studied extensively for its therapeutic properties.
作用機序
The mechanism of action of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is essential for the synthesis of DNA in cancer cells. By inhibiting this enzyme, Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate can prevent the growth and proliferation of cancer cells.
生化学的および生理学的効果
Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate is its high purity and stability, which makes it an ideal compound for use in laboratory experiments. Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one of the limitations of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate. One area of interest is the development of more efficient synthesis methods for Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate and its derivatives. Another area of interest is the exploration of the therapeutic potential of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate in other disease areas, such as neurodegenerative disorders and autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate and to identify potential drug targets for the development of new therapies.
合成法
The synthesis of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate involves the reaction of ethyl 2-oxo-4-phenylbutyrate with 2,3-diaminomaleonitrile. This reaction yields Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate in good yields and high purity. The synthesis of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been optimized by various research groups, and new methods have been developed to improve the efficiency of the reaction.
科学的研究の応用
Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been studied extensively for its potential applications in medical research. One of the most promising applications of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate is in the treatment of cancer. Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for preventing the growth and spread of cancer.
特性
CAS番号 |
126101-08-4 |
|---|---|
製品名 |
Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate |
分子式 |
C9H12N2O4 |
分子量 |
212.2 g/mol |
IUPAC名 |
ethyl 2,5-dioxo-1,3,6,7-tetrahydropyrrolo[1,2-a]imidazole-7a-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-2-15-8(14)9-4-3-7(13)11(9)5-6(12)10-9/h2-5H2,1H3,(H,10,12) |
InChIキー |
NMTFYGSVZJZCNA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C12CCC(=O)N1CC(=O)N2 |
正規SMILES |
CCOC(=O)C12CCC(=O)N1CC(=O)N2 |
同義語 |
Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxyla te |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



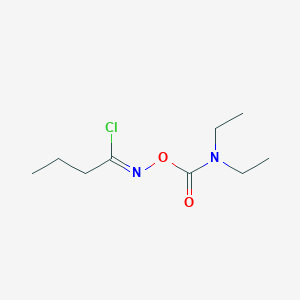
![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
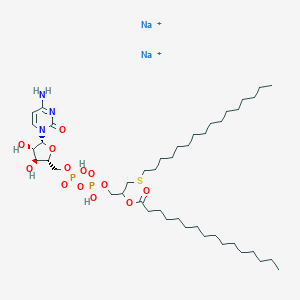

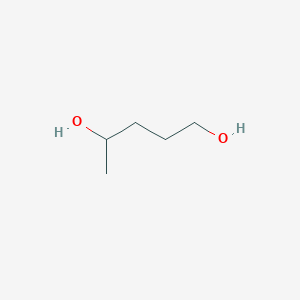
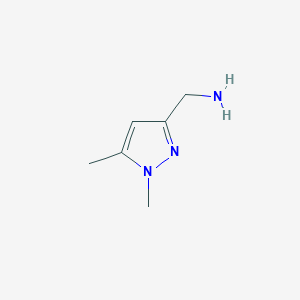
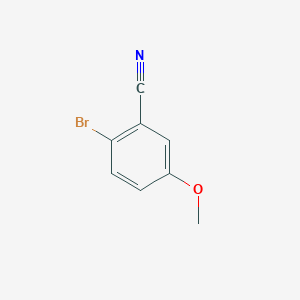
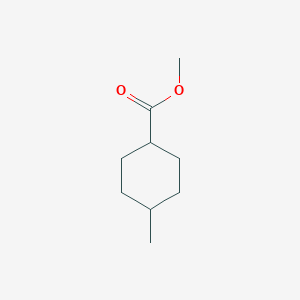
![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150776.png)
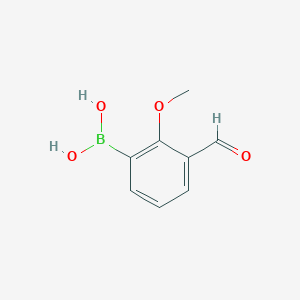
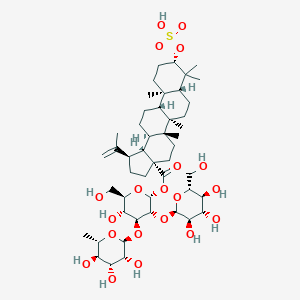
![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150779.png)
